![molecular formula C19H27F3N2O2 B2548594 tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 1983938-18-6](/img/no-structure.png)

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

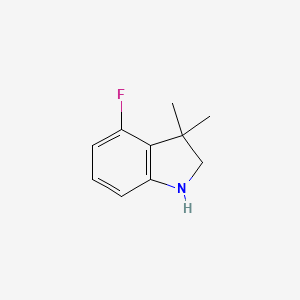

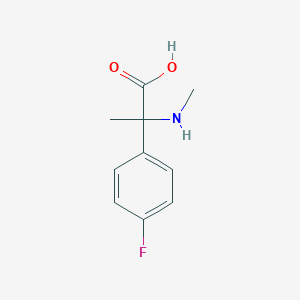

“tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate” is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 . It is also known as "Carbamic acid, N-[[4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester" .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties could potentially be determined through experimental methods or predicted using computational chemistry techniques.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and its derivatives through asymmetric Mannich reactions highlights its role in producing chiral amino carbonyl compounds. These processes are crucial for generating compounds with specific optical activities, essential in the pharmaceutical industry (J. Yang, S. Pan, B. List, 2009).

- Another study focused on the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the compound's role in creating all-cis trisubstituted pyrrolidin-2-one. This compound's structural analysis, including the determination of absolute configurations and intramolecular hydrogen bonding, contributes significantly to understanding its chemical behavior (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

Chemical Transformations and Reactions

- The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile for activating thioglycosides. This reactivity is crucial for synthesizing glycosides, demonstrating the compound's utility in glycochemistry and the broader scope of organic synthesis (D. Crich, M. Smith, 2001).

- A process designed for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate from itaconic acid ester represents an efficient route for producing drug intermediates. This method highlights the compound's significance in developing pharmaceuticals, offering a simple, cost-efficient, and environmentally friendly approach (Geng Min, 2010).

Molecular Interactions and Properties

- The structural characterization of two carbamate derivatives through single crystal X-ray diffraction emphasizes the compound's role in understanding molecular interactions. The study of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations provides insights into the assembly of molecules and their three-dimensional architecture (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves the reaction of tert-butyl carbamate with 4-[3-(trifluoromethyl)benzyl]piperidine in the presence of a suitable coupling agent. The resulting intermediate is then treated with methyl iodide to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-[3-(trifluoromethyl)benzyl]piperidine", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Add 4-[3-(trifluoromethyl)benzyl]piperidine to a solution of tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 2: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in anhydrous ether and add methyl iodide dropwise with stirring. Allow the reaction mixture to stir at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate." ] } | |

Número CAS |

1983938-18-6 |

Fórmula molecular |

C19H27F3N2O2 |

Peso molecular |

372.432 |

Nombre IUPAC |

tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |

InChI |

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25) |

Clave InChI |

VVQRKCDIXBPOMS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)

![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)

![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)